methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-3-yl)-1H-pyrrole-3-carboxylate
Description
This compound is a heterocyclic hybrid molecule integrating pyrrole, indole, and thiophene moieties. Key structural features include:
- Pyrrole core: Substituted at positions 2 (methyl), 3 (carboxylate ester), 4 (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl), and 5 (thiophen-3-yl).
- Thiophene: The 3-substituted thiophene contributes π-electron density and sulfur-based interactions.
- Ester group: The methyl carboxylate at position 3 modulates solubility and bioavailability.
This architecture suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to heterocyclic frameworks .
Properties
Molecular Formula |
C20H18N2O3S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-5-thiophen-3-yl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c1-10-4-5-14-13(8-10)16(19(23)22-14)17-15(20(24)25-3)11(2)21-18(17)12-6-7-26-9-12/h4-9,16,21H,1-3H3,(H,22,23) |
InChI Key |
GABVZHDBTABAEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=CSC=C4 |
Origin of Product |
United States |
Biological Activity
Methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with thiophene and indole derivatives, which are known for their diverse biological activities. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its reactivity and biological interactions.
Antioxidant Activity
Recent studies have indicated that derivatives of indole and thiophene exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown promising results in inhibiting reactive oxygen species (ROS) as measured by the ABTS assay. One study demonstrated that a related compound had an IC50 value of , outperforming ascorbic acid as a standard antioxidant .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. The presence of the thiophene ring is often associated with COX inhibition, which is critical in managing inflammation. A related study on isoxazole derivatives highlighted their selective inhibition of COX enzymes, indicating that modifications in the indole-thiophene framework could yield compounds with similar or enhanced anti-inflammatory effects .
Antimicrobial Activity
Compounds containing thiophene and indole moieties have been documented for their antimicrobial properties. Research indicates that these compounds can disrupt bacterial cell membranes or inhibit vital metabolic pathways in pathogens. For example, derivatives with similar structures have shown effectiveness against various bacterial strains .
Case Study 1: Antioxidant Efficacy
In a laboratory setting, the antioxidant capacity of this compound was evaluated against known antioxidants. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls, corroborating its potential as a therapeutic agent for oxidative stress-related disorders.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms revealed that the compound inhibited the production of pro-inflammatory cytokines in vitro. This suggests that it may modulate immune responses through pathways involving NF-kB and MAPK signaling cascades.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of several compounds related to methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-3-y1)-1H-pyrrole-3-carboxylate:
| Compound Name | Antioxidant Activity (IC50) | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | 28.23 µg/mL | Moderate | Effective |
| Compound B | 35.00 µg/mL | High | Limited |
| Methyl 2-Methyl... | TBD | TBD | TBD |
Scientific Research Applications
Medicinal Chemistry
Methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-3-y1)-1H-pyrrole-3-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of pyrrole and indole exhibit significant anticancer properties and can act as enzyme inhibitors.
Case Study: Anticancer Activity
In a study published in Molecules, compounds derived from pyrrole structures were evaluated for their antiproliferative effects against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Neuropharmacology
The compound's structural components suggest potential neuroprotective effects. Research has indicated that indole derivatives can modulate neurotransmitter systems, which may lead to applications in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study highlighted the neuroprotective effects of similar compounds in models of neurodegeneration. The results showed that these compounds could reduce oxidative stress and promote neuronal survival under toxic conditions .
Materials Science
Beyond biological applications, methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-y1)-5-(thiophen-3-y1)-1H-pyrrole-3-carboxylate is being explored for its potential use in organic electronics. Its unique electronic properties make it a candidate for organic semiconductors and photovoltaic devices.
Case Study: Organic Photovoltaics
Research conducted on the use of thiophene-containing compounds in organic photovoltaics demonstrated enhanced charge transport properties and improved efficiency in solar cells. The incorporation of such pyrrole-based compounds may further optimize device performance .
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Heterocycle Diversity : The target compound’s pyrrole-indole-thiophene scaffold is distinct from pyrazolo-pyrimidine () or triazole () cores. These variations influence electronic profiles and binding modes.
- Functional Groups : The lactam (2-oxo) in the indole moiety differentiates it from nitro () or thiol () substituents, which confer redox or nucleophilic activity.
- Synthesis Complexity: The target compound’s multi-step synthesis (implied by ’s methods) contrasts with simpler triazole-thiol derivatives, which use hydrazinolysis and cyclization .
Electronic and Geometric Properties
- Isoelectronicity vs. Isovalency: The indole and pyrrole fragments share aromaticity with triazole and pyrimidine analogues, but structural geometry (e.g., puckering) varies significantly. For example, tetrahydropyrimidines () exhibit non-planar puckering (Cremer-Pople parameters), while the target compound’s pyrrole-indole system may adopt a flatter conformation for π-stacking .
- Electronic Effects : The thiophen-3-yl group provides stronger electron-withdrawing effects compared to phenyl or fluorophenyl groups in analogues (), altering dipole moments and charge distribution .
Physicochemical Properties
- Solubility: The methyl carboxylate enhances aqueous solubility compared to non-esterified analogues (e.g., triazole-thiols in ).
- Melting Points: Limited data for the target compound, but structurally related chromenone-pyrazolo-pyrimidine derivatives exhibit high melting points (227–230°C, ), likely due to crystallinity from planar aromatic systems .
Q & A
Basic: What synthetic methodologies are commonly employed for this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis of polyheterocyclic compounds like this typically involves cyclocondensation or multi-step coupling reactions. For example, indole-pyrrole hybrids can be synthesized via refluxing 3-formyl-indole derivatives with thiophene-containing precursors in acetic acid (AcOH) under controlled conditions (3–5 hours, 80–100°C) . Optimization often employs Design of Experiments (DoE) principles, such as varying reagent stoichiometry, temperature, or catalyst loading. Flow chemistry (e.g., Omura-Sharma-Swern oxidation) enables precise control over reaction parameters, improving yield and reproducibility . Post-synthesis purification may involve column chromatography or recrystallization, though specific protocols depend on solubility and byproduct profiles.
Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?
Methodological Answer:
Key techniques include:
- X-ray diffraction (XRD): Single-crystal XRD refined via SHELXL (e.g., disorder modeling, anisotropic displacement parameters) provides absolute configuration and bond-length validation .
- NMR/IR spectroscopy: H/C NMR confirms substituent positions and hydrogen bonding, while IR identifies carbonyl (C=O, ~1700 cm) and thiophene (C-S, ~700 cm) groups .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
Advanced: How can researchers address crystallographic refinement challenges in complex heterocyclic systems?
Methodological Answer:
Challenges like disorder or pseudorotation require:
- SHELXL refinement: Utilize "PART" commands to model disordered atoms and "SIMU" restraints for anisotropic thermal parameters .
- Puckering analysis: Apply Cremer-Pople coordinates to quantify ring non-planarity (e.g., indole or pyrrole rings) and resolve pseudorotational ambiguities .
- Cross-validation: Compare experimental data with density functional theory (DFT)-optimized geometries to validate puckering amplitudes and phase angles .
Advanced: How to resolve contradictions between computational models and experimental data (e.g., bond lengths, ring puckering)?
Methodological Answer:
- Multi-method validation: Combine XRD, NMR, and DFT calculations (e.g., B3LYP/6-311++G(d,p)) to identify systematic errors. For example, discrepancies in pyrrole ring puckering may arise from crystal packing effects not captured in gas-phase DFT .
- Sensitivity analysis: Vary computational parameters (basis sets, solvation models) to assess their impact on predicted geometries.
- Statistical refinement: Use SHELXL’s "L.S." constraints to harmonize experimental and theoretical bond lengths within acceptable tolerances (e.g., ±0.02 Å) .
Basic: What are common impurities in the synthesis, and how are they characterized?
Methodological Answer:
Impurities often arise from:
- Incomplete cyclization: Unreacted indole or thiophene intermediates detected via HPLC-MS.
- Oxidative byproducts: Over-oxidation of the 2-oxoindole moiety identified by IR (C=O stretch shifts) or H NMR (loss of NH proton) .
- Isomeric mixtures: Separated using chiral chromatography or analyzed via NOESY NMR for spatial proximity clues.
Advanced: What experimental design strategies enable high-throughput synthesis and screening?
Methodological Answer:
- Flow chemistry platforms: Integrate continuous-flow reactors for rapid parameter screening (e.g., residence time, temperature) and in-line UV/Vis monitoring .
- Automated crystallization: Use microbatch under oil or vapor diffusion to expedite crystal growth for XRD.
- Machine learning: Train models on historical reaction data (yield, purity) to predict optimal conditions for novel analogs.
Advanced: How to analyze non-covalent interactions (e.g., π-π stacking, hydrogen bonding) in crystal packing?
Methodological Answer:
- Hirshfeld surface analysis: Quantify interaction types (e.g., C-H···O, π-π) using CrystalExplorer.
- DFT-based energy decomposition: Assess interaction energies (e.g., SAPT) for thiophene-indole stacking .
- Thermal ellipsoid plots: Identify rigid vs. flexible regions in SHELXL-refined structures to infer packing stability .
Basic: What safety considerations apply during synthesis and handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
